molecular formula C15H24ClNO B13750981 Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)-, hydrochloride CAS No. 40494-46-0

Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)-, hydrochloride

Cat. No.: B13750981
CAS No.: 40494-46-0
M. Wt: 269.81 g/mol
InChI Key: IMHYLNTXIRLOPF-UHFFFAOYSA-N
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Description

Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)-, hydrochloride is a complex organic compound It is known for its unique structure, which includes a benzocycloheptene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzocycloheptene ring system, followed by the introduction of the ethanamine moiety. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield amines or hydrocarbons.

Scientific Research Applications

Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amines and benzocycloheptene derivatives. Examples include:

  • Ethanamine
  • N,N-Dimethylethanamine
  • Benzocycloheptene

Uniqueness

Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)-, hydrochloride is unique due to its specific structure, which combines the properties of both amines and benzocycloheptene derivatives. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

CAS No.

40494-46-0

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

dimethyl-[2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yloxy)ethyl]azanium;chloride

InChI

InChI=1S/C15H23NO.ClH/c1-16(2)11-12-17-15-10-6-4-8-13-7-3-5-9-14(13)15;/h3,5,7,9,15H,4,6,8,10-12H2,1-2H3;1H

InChI Key

IMHYLNTXIRLOPF-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC1CCCCC2=CC=CC=C12.[Cl-]

Origin of Product

United States

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